molecular formula C10H15NO2S B454673 Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 82546-91-6

Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B454673
CAS No.: 82546-91-6
M. Wt: 213.3g/mol
InChI Key: ZLQVIZSBIABXJQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Biological Activity

Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. This compound is primarily investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H15NO2SC_{11}H_{15}NO_2S and a molecular weight of approximately 213.3 g/mol . The compound features a thiophene ring, which contributes to its unique chemical properties, including an amino group, carboxylate, and ethyl substituents that enhance its reactivity and biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, studies have demonstrated its activity against:

  • E. faecalis
  • P. aeruginosa
  • S. typhi
  • K. pneumoniae

The minimum inhibitory concentration (MIC) for these bacteria ranged from 40 to 50 µg/mL , showcasing its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Prostate cancer (PC3)
  • Liver cancer (HepG2)

The half-maximal inhibitory concentration (IC50) values for these cell lines ranged from 1.50 µM to 20 µM , indicating strong cytotoxic effects . The compound's mechanism involves targeting specific molecular pathways related to cancer cell growth and survival.

Anti-inflammatory Activity

This compound has also been explored for its anti-inflammatory effects. It modulates inflammatory pathways by interacting with enzymes such as cyclooxygenase (COX), which are crucial in the synthesis of pro-inflammatory mediators. Preliminary studies suggest that it may inhibit COX enzymes, thereby reducing inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes and receptors, modulating their activity.
  • Pathway Modulation : It influences pathways associated with inflammation, oxidative stress, and cell proliferation.
  • Molecular Targeting : this compound targets specific proteins involved in cancer progression and microbial resistance .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is presented in the table below:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-amino-4-methylthiophene-3-carboxylateThiophene ring with amino and carboxylic groupsLacks ethyl substitution at the 4-position
Ethyl 2-amino-thiophene carboxylic acid ethyl esterBasic thiophene structure with carboxylic acidSimpler structure without additional alkyl groups
Halogenated thiophenesHalogenated variantsEnhanced reactivity due to electronegative halogens

The distinct combination of functional groups in this compound contributes to its unique biological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical settings:

  • Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant inhibition zones against tested bacteria, comparable to ceftriaxone.
  • Cancer Cell Line Study : In vitro tests on MCF-7 cells showed a marked decrease in cell viability with increasing concentrations of the compound, indicating strong anticancer potential.
  • Inflammation Model : Animal models treated with this compound showed reduced markers of inflammation compared to control groups .

Properties

IUPAC Name

ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-4-7-6(3)14-9(11)8(7)10(12)13-5-2/h4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQVIZSBIABXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350107
Record name ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82546-91-6
Record name ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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